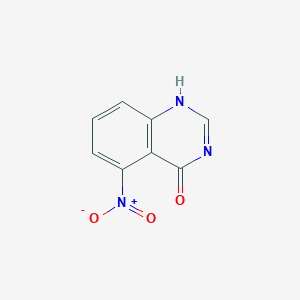

5-nitro-1H-quinazolin-4-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-nitro-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O3/c12-8-7-5(9-4-10-8)2-1-3-6(7)11(13)14/h1-4H,(H,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGOKBMXSQJZEKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Nitro 1h Quinazolin 4 One and Analogous Structures

Precursor Synthesis Strategies for Quinazolinone Core Elaboration

The construction of the fundamental 1H-quinazolin-4-one ring system is the initial and crucial step in the synthesis of 5-nitro-1H-quinazolin-4-one. Various precursors can be employed to build this bicyclic heteroaromatic scaffold, with methods involving anthranilic acid derivatives, isatoic anhydrides, and 2-aminobenzamides being the most prevalent.

Methods involving Anthranilic Acid Derivatives

Anthranilic acid and its derivatives are widely utilized starting materials for the synthesis of quinazolin-4-ones. A common approach involves the acylation of the amino group of anthranilic acid, followed by cyclization.

A key strategy for the synthesis of this compound begins with 5-nitroanthranilic acid. This precursor can be reacted with an acylating agent, such as an acid chloride, to form an N-acyl-5-nitroanthranilic acid intermediate. For instance, the reaction of 5-nitroanthranilic acid with 4-chlorobutyryl chloride in dimethylformamide (DMF) yields 2-(4-chlorobutanamido)-5-nitrobenzoic acid. This intermediate can then be cyclized by heating with a dehydrating agent like acetic anhydride (B1165640) to form the corresponding benzoxazinone (B8607429), which upon reaction with an appropriate amine, would yield the desired quinazolinone derivative.

The general reaction scheme is as follows:

Acylation: 5-Nitroanthranilic acid is acylated with an acid chloride (e.g., R-COCl) in a suitable solvent.

Cyclization: The resulting N-acyl-5-nitroanthranilic acid is cyclized, often by heating with acetic anhydride, to form a 2-substituted-6-nitro-4H-3,1-benzoxazin-4-one.

Amination: The benzoxazinone intermediate is then reacted with ammonia (B1221849) or a primary amine to yield the corresponding 3-substituted-5-nitro-1H-quinazolin-4-one.

A study demonstrated the synthesis of tricyclic quinazolinone derivatives starting from 5-nitroanthranilic acid and chloro-acyl chlorides. The reaction of 5-nitroanthranilic acid with 4-chlorobutyrylchloride in DMF afforded 2-(4-chlorobutanamido)-5-nitrobenzoic acid in 77% yield semanticscholar.org. This intermediate is a key precursor for further cyclization to the corresponding quinazolinone.

Table 1: Synthesis of N-Acyl-5-nitroanthranilic Acid Derivatives

| Starting Material | Acylating Agent | Product | Yield (%) |

| 5-Nitroanthranilic acid | 4-Chlorobutyryl chloride | 2-(4-Chlorobutanamido)-5-nitrobenzoic acid | 77 |

Approaches from Isatoic Anhydrides

Isatoic anhydride and its substituted derivatives serve as versatile precursors for quinazolin-4-one synthesis. The reaction of isatoic anhydride with a primary amine and an orthoester in a one-pot reaction is a common method. For the synthesis of this compound, 6-nitroisatoic anhydride would be the required starting material.

The general methodology involves the reaction of 6-nitroisatoic anhydride with an amine, which leads to the in-situ formation of a 2-amino-5-nitrobenzamide (B117972) derivative. This intermediate then reacts with an orthoester or another one-carbon source to undergo cyclization and form the quinazolinone ring. While specific examples for the synthesis of this compound from 6-nitroisatoic anhydride are not extensively detailed in the readily available literature, the general applicability of this method is well-established for other substituted quinazolinones.

A plausible reaction pathway is a three-component reaction of 6-nitroisatoic anhydride, a primary amine, and an orthoester, which would directly yield the corresponding 3-substituted-5-nitro-1H-quinazolin-4-one.

Synthesis via 2-Aminobenzamides

2-Aminobenzamides are direct precursors to quinazolin-4-ones and can be cyclized with various reagents to form the pyrimidinone ring. For the target molecule, 2-amino-5-nitrobenzamide would be the necessary starting material.

Several methods exist for the cyclization of 2-aminobenzamides:

Reaction with Orthoesters: Heating 2-amino-5-nitrobenzamide with an orthoester, such as triethyl orthoformate, in the presence of an acid catalyst like acetic acid, would yield this compound nih.gov.

Reaction with Aldehydes: Condensation of 2-amino-5-nitrobenzamide with an aldehyde, followed by an oxidative cyclization step, can also produce the desired quinazolinone.

Copper-Mediated Tandem Reactions: More advanced methods involve copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines, which could potentially be adapted for the synthesis of this compound researchgate.net.

The synthesis of quinazolin-4(3H)-ones from 2-aminobenzamides and orthoesters in the presence of acetic acid has been reported to be an effective one-step method nih.gov. While this study did not specifically use a nitro-substituted 2-aminobenzamide, the methodology is generally applicable.

Table 2: General Methods for Quinazolinone Synthesis from 2-Aminobenzamides

| 2-Aminobenzamide Derivative | Reagent | Product |

| 2-Amino-5-nitrobenzamide | Triethyl orthoformate / Acetic acid | This compound |

| 2-Amino-5-nitrobenzamide | Aldehyde (R-CHO) then oxidant | 2-Substituted-5-nitro-1H-quinazolin-4-one |

Regioselective Nitration Strategies at the Quinazolinone Core

The introduction of a nitro group onto a pre-formed quinazolinone core requires careful consideration of the regioselectivity of the electrophilic aromatic substitution reaction. The electronic nature of the quinazolinone ring system, with its electron-withdrawing carbonyl group and the pyrimidine (B1678525) ring, dictates the position of nitration.

Direct Nitration Reactions

Direct nitration of the parent 1H-quinazolin-4-one typically leads to the formation of the 6-nitro derivative as the major product. The electron-donating character of the fused benzene (B151609) ring directs electrophilic substitution to the 6- and 8-positions, with the 6-position being sterically more accessible. Nitration of 4(3H)-quinazolinone with fuming nitric acid and sulfuric acid has been reported to afford 6-nitro-4(3H)-quinazolinone researchgate.net.

Similarly, a study on the nitration of 2,3-polymethylene-3,4-dihydroquinazolin-4-ones also demonstrated that nitration predominantly occurs at the 6-position researchgate.net. Introducing a second nitro group into the quinazoline (B50416) ring proved to be difficult, requiring harsh reaction conditions researchgate.net. These findings suggest that the direct synthesis of this compound through electrophilic nitration of the parent quinazolinone is not a regioselective or efficient method. The directing effects of the existing functionalities on the quinazolinone ring favor substitution at other positions.

Table 3: Outcome of Direct Nitration of Quinazolinone Derivatives

| Substrate | Nitrating Agent | Major Product |

| 1H-Quinazolin-4-one | Fuming HNO₃ / H₂SO₄ | 6-Nitro-1H-quinazolin-4-one |

| 2,3-Trimethylene-3,4-dihydroquinazolin-4-one | HNO₃ / H₂SO₄ | 6-Nitro-2,3-trimethylene-3,4-dihydroquinazolin-4-one |

Indirect Nitration Approaches and Nitro Group Introduction

Given the lack of regioselectivity in direct nitration to obtain the 5-nitro isomer, indirect methods are the preferred synthetic route. The most straightforward indirect approach involves starting with a precursor that already contains the nitro group at the desired position.

As discussed in Section 2.1.1, the synthesis of this compound can be effectively achieved by starting with 5-nitroanthranilic acid semanticscholar.org. This "synthesis from a pre-nitrated precursor" strategy ensures that the nitro group is unambiguously located at the 5-position of the final quinazolinone product. This method avoids the challenges of regiocontrol associated with direct nitration and is generally the most reliable and widely used approach for preparing this compound and its derivatives.

In this strategy, the key is the commercial availability or efficient synthesis of 5-nitroanthranilic acid. This precursor is then subjected to standard quinazolinone synthesis protocols, such as those involving acylation and cyclization, to construct the desired heterocyclic system with the nitro group already in place.

Advanced Synthetic Techniques and Reaction Conditions

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient construction of heterocyclic compounds, including quinazolinones. This technique often leads to significantly reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods. tsijournals.comtsijournals.com The application of microwave irradiation can facilitate reactions under solvent-free conditions, further enhancing the green credentials of the synthetic process. nih.gov

In the synthesis of quinazolinone derivatives, microwave heating has been successfully employed in various reaction setups. For instance, the cyclization of N-acylanthranilic acids with amino compounds can be accelerated under microwave irradiation. ijrpr.com Similarly, the reaction of 2-halobenzoic acids with amidines has been efficiently achieved using microwave-assisted iron-catalyzed cyclization in aqueous media, representing a green and rapid method. sci-hub.cat The use of microwave technology has been reported to synthesize a novel series of oxazole/thiazole ring-fused amino quinazolinones, resulting in better product yields with shorter reaction times and minimal byproducts. tsijournals.com

The synthesis of 3-substituted-quinazolin-4(3H)-ones from anthranilic acid, amines, and an orthoester in a microwave reactor has also been demonstrated to be highly efficient. tandfonline.com This approach highlights the versatility of microwave assistance in facilitating multi-component reactions for the construction of the quinazolinone core.

Table 1: Examples of Microwave-Assisted Synthesis of Quinazolinone Analogs

| Starting Materials | Reaction Conditions | Product Type | Key Advantages | Reference |

|---|---|---|---|---|

| Anthranilic acid, formaldehyde, primary aromatic amines | Microwave, acidic alumina | 3-substituted-quinazolin-4-ones | Reaction time of 2-4 minutes, yields of 82-94% | ijrpr.com |

| 2-halobenzoic acids, amidines hydrochloride | Microwave, Fe2(acac)3 or FeCl3, water or DMF | Quinazolinone derivatives | Rapid, efficient, green (in water), moderate to high yields | sci-hub.cat |

| Anthranilic acid, amines, orthoester | Microwave reactor | 3-substituted-quinazolin-4(3H)-ones | Efficient, good yields | tandfonline.com |

One-Pot Synthetic Protocols

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. nih.gov Several one-pot procedures have been developed for the synthesis of quinazolinone derivatives, often involving multi-component reactions. openmedicinalchemistryjournal.com

A notable example is the one-pot, three-component synthesis of 2,3-dihydroquinazolin-4(1H)-ones from isatoic anhydride, an amine, and an aldehyde. nih.gov This approach is considered atom-efficient and allows for the generation of molecular diversity by simply varying the starting components. nih.gov Another efficient one-pot synthesis involves the reaction of arenediazonium salts, nitriles, and bifunctional aniline (B41778) derivatives, leading to the formation of diversely substituted 3,4-dihydroquinazolines and quinazolin-4(3H)-ones. acs.org

Solvent-free, one-pot condensation of anthranilic acid, trimethyl orthoformate, and primary amines in the presence of a catalyst also provides a straightforward route to quinazolin-4-ones in high yields. Furthermore, a four-component reaction of anilines, aromatic aldehydes, and ammonium (B1175870) iodide has been described for the synthesis of substituted quinazolines under metal-free conditions. rsc.org

Table 2: Selected One-Pot Syntheses of Quinazolinone Structures

| Reaction Type | Starting Materials | Key Features | Reference |

|---|---|---|---|

| Three-component | Isatoic anhydride, phenylhydrazine, aromatic aldehydes/acetophenone | High yields (78–96%), use of a recoverable nanocatalyst | nih.gov |

| Three-component | Arenediazonium salts, nitriles, bifunctional anilines | Domino reaction, formation of multiple C-N bonds | acs.org |

| Four-component | Anilines, aromatic aldehydes, ammonium iodide | Metal-free conditions, direct functionalization of C-H bond | rsc.org |

Catalytic Approaches (Metal-Catalyzed, Non-Metal-Catalyzed)

Catalysis plays a pivotal role in the synthesis of quinazolinones, with both metal-based and non-metal-based (organocatalytic) systems being extensively explored. These catalytic approaches aim to enhance reaction rates, improve selectivity, and enable reactions under milder conditions.

Metal-Catalyzed Synthesis: Transition metals such as iron, copper, and palladium have been effectively used to catalyze the formation of the quinazolinone ring system. Iron-catalyzed cyclization of 2-halobenzoic acids with amidines under microwave irradiation is a notable example. sci-hub.cat Palladium-catalyzed carbonylation reactions are also a common method for synthesizing quinolin-4-ones, a related class of compounds. nih.gov A copper-based nanocomposite has been utilized for the green synthesis of 2,3-dihydroquinazolin-4(1H)-ones. rsc.org

Non-Metal-Catalyzed (Organocatalyzed) Synthesis: Organocatalysis has gained prominence as a sustainable alternative to metal catalysis. Various organocatalysts, including acids and bases, have been employed for quinazolinone synthesis. For instance, p-sulfonic acid calix tandfonline.comarene has been used as an organocatalyst for the cyclo-condensation of anthranilamide with aldehydes in water. nih.gov Molecular iodine has also been shown to be a versatile and non-toxic catalyst for this transformation. nih.gov Furthermore, a metal-free, four-component synthesis of substituted quinazolines has been developed using simple anilines and aldehydes. rsc.org

Table 3: Overview of Catalytic Systems in Quinazolinone Synthesis

| Catalyst Type | Specific Catalyst Example | Reaction | Advantages | Reference |

|---|---|---|---|---|

| Metal-Catalyzed | Fe2(acac)3 / FeCl3 | Cyclization of 2-halobenzoic acids and amidines | Green, rapid, efficient | sci-hub.cat |

| Metal-Catalyzed | Fe3O4@EDTA/CuI | Synthesis of 2,3-dihydroquinazolin-4(1H)-ones | Sustainable, short reaction time | rsc.org |

| Non-Metal-Catalyzed | Molecular Iodine (I2) | Cyclocondensation of anthranilamide and aldehydes | Inexpensive, non-toxic | nih.gov |

| Non-Metal-Catalyzed | p-sulfonic acid calix tandfonline.comarene | Cyclo-condensation of anthranilamide and aldehydes | Low catalyst loading, use of water as solvent | nih.gov |

Green Chemistry Principles in Quinazolinone Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of quinazolinones to minimize environmental impact. mdpi.com Key aspects include the use of environmentally benign solvents, solvent-free reaction conditions, energy-efficient methods, and the use of recyclable catalysts. tandfonline.comresearchgate.net

The use of safer solvents like water and deep eutectic solvents (DES) is a significant step towards greener synthesis. tandfonline.commdpi.com For example, the synthesis of quinazolinone derivatives has been successfully carried out in water using an iron catalyst and microwave irradiation. sci-hub.cat DES, such as choline (B1196258) chloride:urea (B33335), have been employed in the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones. tandfonline.com

Solventless, catalyst-free, one-step synthesis of 4(3H)-quinazolinones by heating aldehydes and anthranilamides with air as the oxidant represents a highly environmentally friendly approach. tandfonline.com This method offers high yields at a low cost with minimal environmental impact. tandfonline.com The use of microwave irradiation, as discussed earlier, also aligns with green chemistry principles by reducing energy consumption and reaction times. researchgate.net

Derivatization Strategies of this compound

Modification of the Nitro Group (e.g., Reduction to Amino)

The nitro group in this compound is a versatile functional group that can be chemically modified to generate a variety of derivatives with potentially altered biological activities. A common and important derivatization is the reduction of the nitro group to an amino group, yielding 5-amino-1H-quinazolin-4-one. This transformation is significant as the resulting amino group can serve as a handle for further functionalization.

The reduction of aromatic nitro compounds to their corresponding anilines is a well-established transformation in organic chemistry, and several methods are applicable. wikipedia.org These methods include:

Catalytic Hydrogenation: This is a widely used method and can be carried out using catalysts such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. commonorganicchemistry.com Raney nickel is often preferred when the substrate contains functionalities sensitive to hydrogenolysis, such as aromatic halogens. commonorganicchemistry.com

Metal-Acid Systems: The use of metals like iron (Fe), zinc (Zn), or tin(II) chloride (SnCl2) in the presence of an acid (e.g., acetic acid or hydrochloric acid) is a classic and effective method for nitro group reduction. researchgate.netyoutube.com Iron in acidic media is considered a mild and selective reagent. commonorganicchemistry.com

Other Reducing Agents: Sodium sulfide (B99878) (Na2S) can be used for the selective reduction of one nitro group in the presence of others and is suitable for substrates that are not compatible with hydrogenation or acidic conditions. commonorganicchemistry.com

A specific example in the context of quinazolines is the synthesis of 6-nitroquinazoline-2,4-diamine, which is then hydrogenated using a palladium-carbon catalyst under a hydrogen atmosphere to produce quinazoline-2,4,6-triamine. mdpi.com This demonstrates the feasibility of reducing a nitro group on the quinazoline scaffold.

Table 4: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/System | Typical Conditions | Key Characteristics | Reference |

|---|---|---|---|

| H2, Pd/C | Hydrogen gas, Palladium on carbon catalyst | Commonly used, efficient for both aromatic and aliphatic nitro groups | commonorganicchemistry.com |

| H2, Raney Nickel | Hydrogen gas, Raney nickel catalyst | Useful for substrates with halogen substituents | commonorganicchemistry.com |

| Fe, Acid (e.g., AcOH) | Iron powder in acidic medium | Mild conditions, good for preserving other reducible groups | commonorganicchemistry.comresearchgate.net |

| Zn, Acid (e.g., AcOH) | Zinc dust in acidic medium | Mild conditions, similar to iron | commonorganicchemistry.com |

| SnCl2 | Tin(II) chloride | Mild, can be chemoselective for nitro groups | commonorganicchemistry.comyoutube.com |

| Na2S | Sodium sulfide | Useful for selective reduction and for substrates incompatible with acid/hydrogenation | commonorganicchemistry.com |

Substitution at Other Ring Positions (e.g., N1, C2)

The functionalization of the quinazolinone core, particularly at the nitrogen (N1) and carbon (C2) positions, is a key strategy for developing novel derivatives. These modifications can significantly alter the molecule's chemical properties and biological activities. Methodologies for these substitutions often involve alkylation, arylation, and various cross-coupling reactions.

N1-Position Substitution

Substitution at the N1 position of the quinazolinone ring primarily involves alkylation and arylation reactions. The regioselectivity of these reactions can be influenced by the specific tautomeric form of the quinazolinone and the reaction conditions employed.

Alkylation at the nitrogen positions of the quinazolinone scaffold is a common strategy. While alkylation often occurs at the N3 position under classical two-phase conditions (solid base in an aprotic solvent), modifications to reaction parameters can influence the site of substitution. juniperpublishers.comresearchgate.net For instance, the choice of alkylating agent, base, and solvent system plays a crucial role in directing the substitution to the desired nitrogen atom. juniperpublishers.com The use of different alkyl halides and reaction conditions can lead to a variety of N-substituted quinazolinone derivatives. uw.edu

N-arylation introduces an aryl group onto a nitrogen atom of the quinazolinone core. This can be achieved through methods such as the Ullmann condensation or palladium-catalyzed cross-coupling reactions. organic-chemistry.org For example, copper-catalyzed N-arylation has been used in the synthesis of various quinazoline derivatives. organic-chemistry.org Microwave-assisted N-arylation of 4-chloroquinazolines has also been shown to be an efficient method for producing N-aryl derivatives. nih.gov

It is important to note that quinazolin-4-ones can exist in tautomeric forms, which can lead to alkylation at either nitrogen or oxygen. However, studies have shown that with many substrates, N-alkylation is often the favored pathway. juniperpublishers.comnih.gov

| Reaction Type | Key Reagents/Catalysts | Description | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl halides, Carbonates (K2CO3, Cs2CO3), Aprotic solvents (DMF, DMSO) | Introduction of an alkyl group onto a nitrogen atom. Regioselectivity can be influenced by reaction conditions. | juniperpublishers.comuw.edu |

| N-Arylation | Aryl halides, Copper or Palladium catalysts | Introduction of an aryl group onto a nitrogen atom, often via cross-coupling reactions. | organic-chemistry.orgnih.gov |

| Microwave-Assisted N-Arylation | 4-Chloroquinazolines, Substituted anilines, THF/H2O | An efficient method for the rapid synthesis of N-aryl quinazoline derivatives. | nih.gov |

C2-Position Substitution

The C2 position of the quinazolinone scaffold is a prime site for introducing a wide range of substituents, which is crucial for creating diverse chemical libraries for drug discovery.

One of the most significant advancements in this area is the direct C-H arylation of the quinazolinone core. This method, often catalyzed by palladium, allows for the formation of a C(sp2)-C(sp2) bond by coupling the C2 position directly with an aryl halide. researchgate.net This approach is seen as a more efficient alternative to traditional cross-coupling reactions that require pre-functionalization of the quinazolinone ring. researchgate.netnih.gov Microwave-assisted palladium-catalyzed direct arylation has proven to be a simple and effective way to synthesize 2-arylquinazolin-4-ones. nih.govorganic-chemistry.org

Besides arylation, other groups can also be introduced at the C2 position. For instance, 2-substituted quinazolinones can be prepared through the cyclization of substituted anilines or N-arylamidines. nih.gov The synthesis of 2-[(E)-2-furan-2-yl-vinyl]-substituted quinazolin-4-ones has also been reported, demonstrating that vinyl groups can be attached at this position. ptfarm.pl Furthermore, nucleophilic substitution reactions at the C2 position can be employed to introduce various amines and other nucleophiles, which is a valuable strategy for producing compounds like terazosin (B121538) and prazosin. nih.gov

The presence of a strong electron-withdrawing nitro group at the C5 position, as in this compound, is expected to influence the reactivity of the C2 position. The nitro group can activate the heterocyclic ring, potentially facilitating nucleophilic attack or altering the electronic properties for C-H activation reactions. mdpi.com

| Reaction Type | Key Reagents/Catalysts | Description | Reference |

|---|---|---|---|

| Direct C-H Arylation | Aryl halides, Palladium/Copper catalysts, Microwave irradiation | Forms a C-C bond between the C2 position and an aryl group, avoiding pre-functionalization. | researchgate.netnih.gov |

| Nucleophilic Aromatic Substitution | Amines (e.g., pyrrolidine), Non-polar solvents (e.g., CHCl3) | Selective replacement of a leaving group at the C2 position with a nucleophile. | nih.gov |

| Cyclization Reactions | Substituted anilines, N-arylamidines | Construction of the quinazolinone ring with a pre-determined C2 substituent. | nih.gov |

| Condensation Reactions | Furylacryloyl chloride, Anthranilic acid derivatives | Synthesis of quinazolinones with vinyl-containing substituents at the C2 position. | ptfarm.pl |

Advanced Spectroscopic and Structural Elucidation of 5 Nitro 1h Quinazolin 4 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and constitution of organic molecules. One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are essential for assigning all proton and carbon signals and confirming the substitution pattern on the quinazolinone core.

One-Dimensional NMR (¹H NMR, ¹³C NMR)

While specific spectral data for 5-nitro-1H-quinazolin-4-one is not extensively published, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the known electronic effects of the substituents on the quinazolinone ring and by comparison with closely related isomers, such as 6-nitro-quinazolin-4-one derivatives. nih.govnih.gov

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the protons on the fused benzene (B151609) ring and the proton at position 2. The powerful electron-withdrawing nature of the nitro group at C-5 would significantly deshield the adjacent protons, particularly H-6. The proton at C-2 typically appears as a singlet in the downfield region. The amide proton (N-H) at position 1 is also expected to appear as a broad singlet, the chemical shift of which can be solvent-dependent.

For comparison, ¹H NMR data for a related 6-nitro-1-(m-tolyl)quinazolin-4(1H)-one derivative shows aromatic protons in the range of δ 7.11–8.82 ppm. nih.gov The H-5 proton in this 6-nitro isomer, being ortho to the nitro group, appears far downfield at δ 8.82 ppm. nih.gov A similar downfield shift would be anticipated for the H-6 proton in a 5-nitro substituted quinazolinone.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. The carbonyl carbon (C-4) of the quinazolinone ring is characteristically found at a low field, typically around δ 160-170 ppm. researchgate.net The carbon atom bearing the nitro group (C-5) is expected to be significantly deshielded, while other carbons in the aromatic ring will also show shifts indicative of the substituent effects. Data from 6-nitro-1-phenylquinazolin-4(1H)-one shows the carbonyl carbon at δ 167.9 ppm and aromatic carbons between δ 108.1 and 155.3 ppm. nih.gov

| Predicted ¹H NMR Data for this compound | |

| Proton | Predicted Chemical Shift (δ ppm) |

| H-2 | ~8.5 (singlet) |

| H-6 | >8.0 (doublet) |

| H-7 | ~7.8 (triplet) |

| H-8 | ~7.6 (doublet) |

| N1-H | >11.0 (broad singlet) |

| Predicted ¹³C NMR Data for this compound | |

| Carbon | Predicted Chemical Shift (δ ppm) |

| C-2 | ~145-150 |

| C-4 | ~160-165 |

| C-4a | ~120-125 |

| C-5 | ~148-152 |

| C-6 | ~125-130 |

| C-7 | ~135-140 |

| C-8 | ~118-122 |

| C-8a | ~145-150 |

Note: The data in these tables are predicted values based on general substituent effects and comparison with related isomers. Actual experimental values may vary.

Two-Dimensional NMR (COSY, HSQC, HMBC)

Two-dimensional NMR experiments are indispensable for confirming the structural assignments made from 1D NMR spectra. researchgate.net

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling network between adjacent protons. For this compound, this would clearly show the correlations between H-6, H-7, and H-8, confirming their positions within the contiguous spin system of the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would be used to unambiguously assign the carbon signals for C-2, C-6, C-7, and C-8 based on the previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two or three bonds and is crucial for piecing together the molecular framework. researchgate.net Key expected correlations for this compound would include:

The N1-H proton showing correlations to the carbonyl carbon (C-4) and the bridgehead carbon C-8a.

The H-2 proton correlating to C-4 and C-8a.

Proton H-8 showing a three-bond correlation to C-4a.

Proton H-6 showing correlations to C-8 and C-4a. These long-range correlations would definitively confirm the placement of the nitro group at the C-5 position.

Vibrational Spectroscopy: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would be dominated by absorptions from the N-H, C=O, C=N, and NO₂ groups.

The most diagnostic peaks for aromatic nitro compounds are the strong asymmetric and symmetric stretching vibrations of the N-O bonds. spectroscopyonline.com For nitro groups attached to an aromatic ring, these bands typically appear in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. orgchemboulder.com The spectrum of a related 6-nitro derivative shows characteristic peaks for the C=O group at 1681 cm⁻¹ and the N-H group at 3329 cm⁻¹. nih.gov

| Expected IR Absorption Frequencies for this compound | |

| Functional Group | Vibrational Mode |

| N-H | Stretch |

| C-H (aromatic) | Stretch |

| C=O (amide) | Stretch |

| C=N / C=C | Stretch |

| NO₂ | Asymmetric Stretch |

| NO₂ | Symmetric Stretch |

Note: Data is based on typical ranges for these functional groups and values reported for analogous compounds. nih.govorgchemboulder.com

Mass Spectrometry Techniques for Molecular Characterization

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is used to determine the molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the molecular formula of a newly synthesized compound. It measures the m/z value to a high degree of accuracy (typically to four or more decimal places). For this compound (C₈H₅N₃O₃), HRMS would be used to verify its exact mass, distinguishing it from other compounds with the same nominal mass. The calculated exact mass for the protonated molecule [M+H]⁺ would be a key piece of identifying data.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique for investigating the electronic transitions within molecules like this compound. The absorption of UV or visible light by the molecule promotes electrons from a ground electronic state to a higher energy excited state. The UV-Vis absorption spectra of quinazolinone derivatives are typically characterized by bands originating from π–π* and n–π* electronic transitions. nih.gov

For the quinazolinone scaffold, absorption bands in the range of 210–285 nm are generally assigned to π–π* transitions. nih.gov Broader absorption bands that appear at longer wavelengths, often between 285–320 nm, can be attributed to n–π* transitions. nih.gov The spectrum of this compound is influenced by its specific combination of chromophores: the quinazolinone heterocyclic system, the carbonyl group (>C=O), and the nitro group (-NO₂). The bands appearing at longer wavelengths are often correlated with the n–π* transition of the carbonyl group, which may be coupled with intramolecular charge transfer phenomena involving the phenyl ring and the N=C–N bonds. nih.gov The presence of the electron-withdrawing nitro group is expected to further modify the electronic transitions, potentially leading to shifts in the absorption maxima (λmax).

Table 1: Typical UV-Vis Absorption Bands for Quinazolinone Derivatives

| Transition Type | Approximate Wavelength Range (nm) | Associated Molecular Orbitals |

|---|---|---|

| π–π* | 210–285 | π → π* |

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms and molecules in a crystalline solid. Studies on this compound have successfully determined its crystal structure, offering precise data on bond lengths, bond angles, and intermolecular interactions. researchgate.net

Table 2: Crystallographic Data for this compound researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₅N₃O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.1778(16) |

| b (Å) | 7.0270(10) |

| c (Å) | 12.518(2) |

| β (°) | 92.930(6) |

| Volume (ų) | 806.3(2) |

| Z | 4 |

| Temperature (K) | 298 |

Computational Chemistry and Theoretical Investigations of 5 Nitro 1h Quinazolin 4 One

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Properties

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is an extension of the method used to investigate excited states and predict electronic absorption spectra (like UV-Visible spectra). rsc.org TD-DFT calculates the energies of electronic transitions from the ground state to various excited states, providing a theoretical basis for interpreting experimental spectroscopic data. qu.edu.qaresearchgate.net

TD-DFT calculations can predict the electronic absorption spectrum of 5-nitro-1H-quinazolin-4-one by determining the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. rsc.org The calculations identify the specific molecular orbitals involved in each electronic transition, such as π → π* or n → π* transitions.

For this compound, the analysis would likely reveal several key transitions. Transitions involving the π-systems of the fused rings would be expected, as well as n → π* transitions originating from the lone pairs on the nitrogen and oxygen atoms. The presence of the nitro group, a strong chromophore, is expected to introduce charge-transfer transitions that significantly influence the position and intensity of the absorption bands in the UV-Visible region. These theoretical predictions can be compared with experimental spectra to confirm the molecular structure and understand its photophysical properties. researchgate.net

Table 3: Predicted Electronic Transitions from TD-DFT (Note: This table is an example of data generated from TD-DFT calculations.)

| Transition | Wavelength (λmax) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S0 → S1 | nm | (arbitrary units) | HOMO → LUMO |

| S0 → S2 | nm | (arbitrary units) | HOMO-1 → LUMO |

Elucidation of Electronic Transitions

The electronic absorption spectra of quinazolinone derivatives are characterized by transitions occurring within the ultraviolet-visible (UV-Vis) range. These transitions are primarily of two types: π–π* (pi to pi star) and n–π* (n to pi star). The π–π* transitions, which are typically of high intensity, arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic quinazolinone core. The n–π* transitions involve the excitation of a non-bonding electron, usually from the nitrogen or oxygen atoms in the heterocyclic ring, to a π* antibonding orbital. These transitions are generally of lower intensity compared to π–π* transitions.

Theoretical studies on quinazolinone derivatives often assign absorption bands in the 210–285 nm range to π–π* transitions, while bands appearing in the 285–320 nm range are attributed to n–π* transitions. The presence of a nitro group (-NO₂), a strong electron-withdrawing group, on the quinazolinone scaffold can significantly influence these electronic transitions. The nitro group can cause a bathochromic shift (a shift to longer wavelengths) of the absorption bands due to the extension of the conjugated system and the alteration of the molecular orbital energy levels.

Computational approaches, such as Time-Dependent Density Functional Theory (TD-DFT), are employed to calculate the theoretical UV-Vis spectra and to understand the nature of these electronic transitions. These calculations help in assigning the observed spectral bands to specific electronic transitions between molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the chemical reactivity and the electronic excitation characteristics of the molecule. For instance, a smaller HOMO-LUMO gap is generally associated with higher chemical reactivity and a red-shift in the absorption spectrum.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. For this compound and its analogs, MD simulations provide crucial insights into their interactions with biological targets and their conformational preferences, which are essential for understanding their mechanism of action and for the rational design of new derivatives.

Ligand-Protein Binding Dynamics

MD simulations are instrumental in elucidating the stability and dynamics of a ligand bound to the active site of a protein. After an initial binding pose is predicted by molecular docking, MD simulations are performed to refine this pose and to assess the stability of the ligand-protein complex over a specific timescale, typically in the nanosecond range. researchgate.netyoutube.com

Key analyses performed during MD simulations include the calculation of Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).

Root Mean Square Fluctuation (RMSF): RMSF analysis reveals the flexibility of individual amino acid residues in the protein. Residues in the binding pocket that interact with the ligand are expected to show lower fluctuation, indicating that the ligand binding stabilizes these residues. This analysis helps to identify the key residues that are crucial for the interaction. researchgate.net

Furthermore, MD simulations allow for a detailed examination of the specific intermolecular interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. researchgate.net The persistence of these interactions over the simulation time is a strong indicator of their importance for the binding affinity. researchgate.net For example, simulations of quinazolinone derivatives bound to EGFR have highlighted critical hydrogen bonding and π-π stacking interactions with key residues in the active site. researchgate.net

Conformational Analysis

Conformational analysis through MD simulations explores the accessible conformations of this compound and its derivatives in different environments (e.g., in solution or within a protein's binding site). scielo.br Understanding the conformational landscape is vital as the biological activity of a molecule is often dependent on its ability to adopt a specific three-dimensional shape that is complementary to its target.

The simulations can reveal the preferred dihedral angles and the flexibility of different parts of the molecule. For quinazolinone derivatives, this is particularly important for understanding the orientation of substituents on the quinazolinone core, which can significantly impact binding to a target protein. By simulating the molecule in an aqueous environment, researchers can identify the low-energy, stable conformations that are likely to be present under physiological conditions. This information is crucial for designing analogs with improved binding properties by rigidifying the molecule in its bioactive conformation or by introducing modifications that favor this conformation.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For quinazolinone derivatives, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are widely used to guide the development of new therapeutic agents. nih.govfrontiersin.org

Correlation of Molecular Descriptors with Biological Activity

QSAR models correlate the biological activity (e.g., inhibitory concentration, IC₅₀) of a series of quinazolinone compounds with various molecular descriptors. These descriptors quantify different physicochemical properties of the molecules. sdiarticle3.com

CoMFA Descriptors: This method uses steric and electrostatic fields. The contribution of these fields to the biological activity is visualized using contour maps. Green contours typically indicate regions where bulky groups increase activity, while yellow contours show where they decrease it. Blue contours represent areas where positive charges are favorable, and red contours indicate where negative charges enhance activity. frontiersin.org

CoMSIA Descriptors: In addition to steric and electrostatic fields, CoMSIA includes hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This often provides a more detailed understanding of the structure-activity relationship. nih.govfrontiersin.org

Studies on quinazolinone derivatives as anticancer agents have shown that their activity against targets like EGFR is significantly influenced by these properties. nih.gov For instance, a QSAR model for quinazolinone analogs might reveal that a bulky, hydrophobic group at a specific position and a hydrogen bond acceptor at another are crucial for high inhibitory activity.

The statistical quality of a QSAR model is assessed using several parameters, as shown in the table below, which summarizes typical values for robust models developed for quinazolinone derivatives.

| Statistical Parameter | Description | Typical Value |

| q² or Q² | Cross-validated correlation coefficient. A measure of the predictive ability of the model during internal validation. | > 0.5 |

| r² or R² | Non-cross-validated correlation coefficient. A measure of the model's ability to fit the training set data. | > 0.6 |

| r²_pred or R²_pred | Predictive correlation coefficient for the external test set. A measure of the model's ability to predict the activity of new compounds. | > 0.6 |

| F-statistic | A measure of the statistical significance of the model. | High value |

| SEE | Standard Error of Estimate. A measure of the goodness of fit. | Low value |

This table presents typical statistical validation parameters for 3D-QSAR models developed for quinazolinone derivatives, based on published studies. nih.govfrontiersin.org

Predictive Modeling for Analog Design

A validated QSAR model serves as a powerful predictive tool for the design of new, more potent analogs of this compound. unar.ac.id The contour maps generated from CoMFA and CoMSIA provide a visual guide for structural modifications. frontiersin.org

For example, if a CoMFA map shows a large green contour near a specific position of the quinazolinone ring, it suggests that introducing a larger substituent in that region could lead to a compound with higher biological activity. frontiersin.org Conversely, a yellow contour would indicate that steric bulk is detrimental at that position. Similarly, the electrostatic, hydrophobic, and hydrogen bonding contour maps guide the selection of substituents with appropriate electronic and physicochemical properties.

This predictive capability allows computational chemists to prioritize the synthesis of compounds that are most likely to be active, thereby saving significant time and resources in the drug discovery process. unar.ac.id By using the developed QSAR model, the biological activity of a virtual library of designed analogs can be predicted, and only the most promising candidates are then synthesized and tested experimentally. unar.ac.id

Analysis of Non-Linear Optical (NLO) Properties of this compound

A comprehensive search of scientific literature and computational chemistry databases did not yield specific studies focused on the non-linear optical (NLO) properties of the compound this compound. Consequently, detailed research findings and specific data tables for its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) are not available.

Theoretical investigations into the NLO properties of organic molecules are a significant area of research, driven by the potential applications of these materials in optoelectronics, including frequency conversion and optical switching. Such studies typically employ quantum chemical calculations, such as Density Functional Theory (DFT) or Hartree-Fock (HF) methods, to predict the NLO response of a given molecular structure. The presence of a nitro group (-NO2), a strong electron-withdrawing group, conjugated with an aromatic system like quinazolinone, suggests that this compound could theoretically exhibit NLO properties. The charge asymmetry introduced by the nitro group can lead to a significant change in dipole moment upon interaction with an external electric field, which is a key factor for second-order NLO activity.

In similar molecules, the arrangement of electron donor and acceptor groups across a π-conjugated system is crucial for enhancing the first-order hyperpolarizability (β), a measure of the second-order NLO response. For instance, studies on other nitro-substituted aromatic and heterocyclic compounds have demonstrated that the position of the nitro group can significantly influence the NLO properties.

While direct computational data for this compound is absent, a hypothetical computational study would involve the following steps:

Geometry Optimization: The three-dimensional structure of the molecule would be optimized to find its most stable conformation.

Calculation of NLO Properties: Using the optimized geometry, properties such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β) tensor components would be calculated.

The results of such a hypothetical study would typically be presented in data tables, similar to the examples shown below for illustrative purposes. These tables would quantify the components of the polarizability and hyperpolarizability tensors, as well as the total values, which are rotationally invariant.

Hypothetical Data Tables for NLO Properties of this compound

Table 1: Hypothetical Dipole Moment and Polarizability Data

| Parameter | Value | Unit |

|---|---|---|

| Dipole Moment (μ) | Data not available | Debye |

Table 2: Hypothetical First-Order Hyperpolarizability Data

| Component | Value | Unit |

|---|---|---|

| β_xxx | Data not available | esu |

| β_xyy | Data not available | esu |

| β_xxy | Data not available | esu |

| β_yyy | Data not available | esu |

Without dedicated computational or experimental studies on this compound, any discussion of its specific NLO properties remains speculative. Future research in this area would be necessary to provide the concrete data required for a thorough analysis.

Structure Activity Relationship Sar and Molecular Design Principles for Quinazolinone Derivatives

Influence of Substituent Position and Electronic Nature on Biological Activity

The biological activity of quinazolinone derivatives is profoundly influenced by the nature and position of various substituents on the fused heterocyclic ring system. The electronic properties of these substituents, whether electron-donating or electron-withdrawing, play a critical role in modulating the compound's interaction with biological targets.

Role of Substituents at the 5-position (Nitro Group)

The introduction of substituents at the 5-position of the quinazolinone ring can significantly impact biological activity. The nitro group (NO₂), being strongly electron-withdrawing, has been shown to be a favorable substitution for enhancing the potency of these compounds. Studies on the antibacterial properties of 4(3H)-quinazolinones have indicated that small electron-withdrawing groups at this position contribute to potent activity acs.org.

In the context of anticancer activity, specifically as Epidermal Growth Factor Receptor (EGFR) kinase inhibitors, the presence of a nitro group has demonstrated a clear advantage. Research has shown that the substitution of a nitro group at the C-5 position of a related benzamide (B126) moiety can lead to a twofold increase in the inhibitory activity against wild-type EGFR kinase nih.gov. This enhancement underscores the importance of the electronic landscape of this region of the molecule in facilitating key interactions within the enzyme's active site.

While research has also explored nitro substitutions at other positions, such as the 6-position, to develop potent EGFR inhibitors, the findings related to the 5-nitro substitution highlight its specific contribution to increased biological efficacy nih.govnih.gov.

Impact of Substitutions on the Quinazolinone Core (e.g., C2, C4, N1)

Modifications at other positions of the quinazolinone core, namely C2, C4, and the N1 and N3 nitrogens, are crucial in defining the pharmacological profile of the derivatives.

C2 Position: The C2 position is a common site for introducing a wide variety of substituents to modulate activity.

Aromatic and Heterocyclic Rings: Substitution with different aromatic or heterocyclic aldehydes can alter antibacterial activity. For instance, replacing a benzene (B151609) ring with a heteryl group, such as a furfurylidene moiety, has been shown to significantly increase antibacterial effects against various pathogens frontiersin.org.

Aliphatic and Aromatic Moieties: The introduction of aliphatic or aromatic substituents at the C2 position has been explored for anti-inflammatory activity. The nature of these substituents can influence the compound's ability to inhibit inflammatory pathways nih.gov.

Thioether and Hydrazine (B178648) Groups: Alkylation and hydrazinolysis of a thioxo group at the C2 position have yielded thioethers and hydrazine derivatives with significant in vitro cytotoxicity against cancer cell lines like HeLa and MDA-MB231 nih.gov.

C4 Position: The C4 position is critical for the interaction of quinazoline (B50416) derivatives with numerous biological targets, particularly kinases.

Anilino Group: The 4-anilinoquinazoline (B1210976) scaffold is a well-established pharmacophore for EGFR inhibitors. The substitutions on this aniline (B41778) ring are pivotal for activity. For example, a chloro-substituent in the meta position of the aniline ring can increase inhibitory activity toward both EGFR and VEGFR2 nih.gov.

Aminoquinazolines: Modifications of the 4-amino group are central to the design of many potent kinase inhibitors used in cancer therapy researchgate.net.

N1 and N3 Positions: Substitutions on the nitrogen atoms of the pyrimidine (B1678525) ring also play a significant role.

N3 Position: The addition of different heterocyclic moieties at the N3 position has been suggested to increase biological activity. This position is often targeted for introducing structural diversity to explore new interactions with target proteins.

The following table summarizes the impact of various substitutions on the biological activity of quinazolinone derivatives.

| Position | Substituent Type | Resulting Biological Activity | Reference |

| C5 | Electron-withdrawing (e.g., Nitro) | Enhanced antibacterial and EGFR inhibitory activity | acs.orgnih.gov |

| C2 | Furfurylidene | Increased antibacterial activity | frontiersin.org |

| C2 | Thioether derivatives | Potent cytotoxicity against HeLa & MDA-MB231 cells | nih.gov |

| C4 | m-Chloro anilino | Increased EGFR/VEGFR2 inhibitory activity | nih.gov |

Pharmacophore Elucidation and Key Interaction Motifs

The quinazolinone scaffold is recognized as a privileged pharmacophore in medicinal chemistry due to its ability to interact with a wide array of biological targets frontiersin.orgresearchgate.netnih.gov. A pharmacophore model for a class of compounds describes the essential steric and electronic features required for optimal molecular interactions with a specific biological target.

For quinazolinone-based EGFR inhibitors, the common pharmacophoric features include:

A core scaffold (the quinazoline ring) that binds to the hinge region of the kinase domain.

A hydrophobic residue that fits into the nearby hydrophobic pocket.

A hydrophilic fragment that extends into the solvent-accessible region of the active site nih.gov.

The interactions are often mediated by hydrogen bonds. For example, in the context of anti-inflammatory activity, the carbonyl group of the quinazolinone core can form hydrogen bonds with amino acid residues like Lys241 and Asn247, while the amino group can interact with Ser240 in the target enzyme nih.gov. These key interaction motifs are fundamental to the molecule's ability to bind with high affinity and exert its biological effect.

Rational Design Strategies for Targeted Analog Synthesis

Rational drug design utilizes the understanding of a biological target's structure and the mechanism of action to create new, more potent, and selective drug candidates. For quinazolinone derivatives, this approach has been instrumental in developing targeted therapies, particularly in oncology nih.gov. The design of novel 3-methyl-quinazolinone derivatives as antitumor agents is one such example of rational design in action.

The process often involves computational methods, such as molecular docking, to predict the binding modes and affinities of designed compounds. This allows for the prioritization of synthetic targets that are most likely to succeed. For instance, new series of quinazolin-4(3H)-ones bearing urea (B33335) functionality have been designed and synthesized as potential VEGFR-2 inhibitors based on rational design principles.

Scaffold Hopping and Hybridization Approaches

Scaffold hopping is a computational strategy used in drug design to identify isosteric replacements for a core molecular structure (scaffold) while retaining the desired biological activity. This can lead to novel compounds with improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles.

Molecular hybridization is a drug design strategy that combines two or more different pharmacophores into a single hybrid molecule. This can result in compounds with dual or synergistic activities, or it can improve the affinity and efficacy for a single target nih.gov. This technique has been successfully applied to quinazolinone-based compounds to develop new therapeutic agents for a range of diseases, including cancer, microbial infections, and Alzheimer's disease nih.gov. For example, hybrid compounds incorporating quinazolinone and other pharmacologically active heterocycles have been synthesized to create new chemical entities with the potential to overcome multidrug resistance nih.gov.

Fragment-Based Drug Design Considerations

Fragment-based drug design (FBDD) is a strategy that starts by identifying small chemical fragments that bind weakly to a biological target. These fragments are then grown or linked together to produce a lead compound with higher affinity. This approach has been applied to the design of novel quinazolinone derivatives. By using fragment docking and a growing strategy based on the active site of a target protein, such as human acrosin, new series of quinazolinone compounds have been designed. Subsequent in vitro assays have confirmed that these rationally designed compounds exhibit potent inhibitory activities, validating the FBDD approach for this chemical class.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is instrumental in understanding how a ligand, such as a derivative of 5-nitro-1H-quinazolin-4-one, might interact with a biological target, typically a protein or enzyme. This knowledge is crucial for elucidating structure-activity relationships (SAR) and guiding the design of more potent and selective inhibitors.

Prediction of Binding Modes

Molecular docking simulations for quinazolinone derivatives have been employed to predict their binding conformations within the active sites of various biological targets. These studies reveal that the quinazolinone scaffold can adopt various orientations, allowing for interactions with key residues. For instance, in studies involving novel quinazolinone Schiff base derivatives, docking was used to understand the ligand-receptor intermolecular interactions in detail, predicting the conformation and orientation of the ligand within the binding site. nih.gov

The reliability of a docking protocol is often validated by redocking a known co-crystallized ligand and ensuring the predicted pose has a low root-mean-square deviation (RMSD) from the experimental structure. This validation confirms that the chosen docking parameters can accurately reproduce the known binding mode. nih.gov Once validated, the protocol can be used to predict the binding modes of novel compounds, such as derivatives of this compound.

The binding modes of quinazolinone derivatives are influenced by the nature and position of their substituents. For example, the substitution pattern on the quinazolinone core dictates the specific interactions with the target protein. mdpi.com In some cases, different derivatives can bind to different sites within the same receptor. nih.gov The prediction of these binding modes is a critical first step in understanding the molecular basis of their biological activity.

Identification of Critical Amino Acid Residues

A key outcome of molecular docking studies is the identification of specific amino acid residues that are critical for ligand binding. These residues form essential interactions with the ligand, anchoring it in the active site and contributing to its inhibitory activity.

For various quinazolinone derivatives, docking studies have identified a range of important interacting residues. For example, in the context of inhibiting NF-κB, key amino acid residues involved in DNA binding include Arg54, Arg56, Tyr57, Cys59, Glu60, and others. nih.gov In another study targeting PDK1, critical residues for the binding of a potent quinazolin-12-one derivative included Ala162, which showed a notably high interaction fraction. nih.gov

The interaction profiles from docking simulations can confirm the importance of these residues. For instance, smaller quinazolinone derivatives have been shown to bind at a specific site through hydrogen bonding with residues like Ser240, Lys241, Asn247, Asp271, and Arg305. nih.gov Similarly, for inhibitors of matrix metalloproteinase-13 (MMP-13), residues such as Met253 and Lys249 have been identified as crucial for electrostatic and hydrogen bonding interactions. nih.gov

The following table summarizes key amino acid residues identified in docking studies of various quinazolinone derivatives with their respective protein targets.

| Target Protein | Critical Amino Acid Residues | Reference |

| NF-κB | Arg54, Arg56, Tyr57, Cys59, Glu60, His64, Gly65, Gly66, Lys144, Lys145, Lys241, Lys272, Gln274, Lys275, Arg305, Arg306 | nih.gov |

| PDK1 | Ala162, Leu212, Val96, Leu88, Ala109, Glu209, Thr222, Lys207, Asn210, Asp223, Lys86, Lys163, Gly165, Tyr161, Ser160, Val143, Leu159, Lys111, Glu166, Gly89, Gly91, Asn164, Lys169, Glu90 | nih.gov |

| MMP-13 | Met253, Lys249 | nih.gov |

| DNA Gyrase | Asn46 | nih.gov |

| Cyclooxygenase-2 (COX-2) | TYR-355, ARG-120, TYR-385, SER-530 | researchgate.net |

Analysis of Intermolecular Forces (Hydrogen Bonding, Hydrophobic, Electrostatic)

The stability of the ligand-target complex is governed by a combination of intermolecular forces, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions. Molecular docking provides detailed insights into these forces.

Hydrogen Bonding: Hydrogen bonds are crucial for the specificity and affinity of ligand binding. In many quinazolinone derivatives, the carbonyl group and the nitrogen atoms in the quinazoline ring act as hydrogen bond acceptors, while amino or hydroxyl substituents can act as donors. For example, the carbonyl group of certain quinazolinones forms hydrogen bonds with Lys241 and Asn247 residues in the NF-κB binding site. nih.gov In another instance, the CN group of a quinazolinone derivative formed hydrogen bonds with Met253 in MMP-13. nih.gov

Hydrophobic Interactions: Hydrophobic interactions are significant contributors to binding affinity, particularly for ligands with aromatic rings and alkyl substituents. The benzene ring of the quinazolinone core and other hydrophobic substituents can engage in π-π stacking, π-alkyl, and other non-polar interactions with hydrophobic residues in the binding pocket. For instance, π-alkyl hydrophobic interactions were observed between a quinazolin-12-one derivative and Val96, Ala109, Ala162, Leu212, and Leu88 of PDK1. nih.gov An increase in the length of an alkyl chain at the C2 position of quinazolinone derivatives led to increased hydrophobic interactions and stronger protein-ligand complexes. nih.gov

Electrostatic Interactions: Electrostatic interactions, including salt bridges and π-cation interactions, also play a vital role in ligand binding. The aromatic and pyrimidine rings of quinazolinone derivatives can participate in π-cation interactions with residues like His41. nih.gov Furthermore, electrostatic interactions with residues such as Lys249 have been shown to be important for the activity of MMP-13 inhibitors. nih.gov

The following table provides examples of the types of intermolecular forces observed in docking studies of quinazolinone derivatives.

| Interaction Type | Interacting Ligand Moiety | Interacting Amino Acid Residue(s) | Target Protein | Reference |

| Hydrogen Bonding | Carbonyl group | Lys241, Asn247 | NF-κB | nih.gov |

| Hydrogen Bonding | Amino group | Asp239, Lys241 | NF-κB | nih.gov |

| Hydrogen Bonding | Imine moiety | Asp239 | NF-κB | nih.gov |

| Hydrogen Bonding | CN group | Met253 | MMP-13 | nih.gov |

| Hydrophobic (π-alkyl) | Aromatic ring | Val96, Ala109, Ala162, Leu212, Leu88 | PDK1 | nih.gov |

| Hydrophobic (π-π) | Aromatic ring | Tyr57 | NF-κB | nih.gov |

| Electrostatic (π-cation) | Aromatic and pyrimidine rings | His41 | NF-κB | nih.gov |

| Electrostatic | Quinazolinone derivative | Lys249 | MMP-13 | nih.gov |

Enzyme Inhibition Mechanisms and Molecular Interactions of Quinazolinone Derivatives

Inhibition of Kinase Enzymes

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. nih.gov Quinazolinone-based molecules have been successfully developed as potent inhibitors of several protein kinases by targeting the ATP-binding site of the enzyme. nih.govmdpi.com

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overexpressed or mutated, can lead to uncontrolled cell proliferation and is a key target in cancer therapy. nih.govnih.gov The 4-anilinoquinazoline (B1210976) moiety is a well-established pharmacophore for EGFR inhibitors, forming critical hydrogen bonds within the ATP-binding site. nih.gov

Research into nitro-substituted quinazolines has demonstrated their potential as effective EGFR inhibitors. A study focused on a series of 6-nitro-4-substituted quinazoline (B50416) derivatives revealed potent inhibitory activity. nih.govfigshare.com The most promising compounds were evaluated for their EGFR inhibitory action, with some derivatives showing superior or nearly equal cytotoxicity against cancer cell lines when compared to the established EGFR inhibitor, gefitinib. nih.govfigshare.com For instance, one potent derivative, compound 6c from the series, exhibited superior enzyme inhibition against the mutant EGFR T790M. nih.govfigshare.com This inhibition leads to cell cycle arrest, primarily at the G2/M phase, and the induction of apoptosis. nih.govfigshare.com

Molecular docking studies provide insight into the binding mechanism. These 6-nitro-quinazoline derivatives fit into the active site of the EGFR enzyme, where the quinazoline core acts as a scaffold. nih.gov The nitro group and other substitutions at the 4-position interact with key amino acid residues, contributing to the binding affinity and inhibitory effect. nih.gov Similarly, other studies have shown that linking a 3-nitro-1,2,4-triazole (B13798) motif to the C-7 position of the quinazoline core yields derivatives with potent EGFR inhibitory activity, with IC50 values in the nanomolar range. nih.gov

A separate series of hybrid compounds combining quinazolin-4-one and 3-cyanopyridin-2-one structures were developed as dual inhibitors of both EGFR and BRAFV600E. mdpi.com Several of these compounds showed significant cell proliferation inhibition with GI50 values in the low micromolar range. mdpi.com

| Compound Series | Target Enzyme | Key Findings | IC50 / GI50 Values |

| 6-Nitro-4-substituted quinazolines | EGFR, EGFR T790M | Superior cytotoxicity and enzyme inhibition compared to reference drugs. Induces G2/M cell cycle arrest and apoptosis. | Not specified in abstract. nih.govfigshare.com |

| 4-Anilino-7-(3-nitro-1,2,4-triazole) quinazolines | EGFR | Increased inhibitory activity, favored by a longer linker chain. | 0.37 to 12.93 nM nih.gov |

| Quinazolin-4-one/3-cyanopyridin-2-one hybrids | EGFR, BRAFV600E | Significant inhibition of cell proliferation in four cancer cell lines. | 1.20 to 1.80 µM mdpi.com |

Phosphoinositide 3-kinases (PI3Ks) are a family of enzymes involved in critical cellular functions such as cell growth, proliferation, and survival. nih.gov The quinazolinone structure has been identified as a viable scaffold for developing PI3K inhibitors. mdpi.comnih.gov For example, Idelalisib, a 5-fluoro-3-phenylquinazolin-4-one derivative, is an approved oral kinase inhibitor that targets the PI3K delta isoform. nih.govnih.gov

Studies on quinazolin-4(3H)-one based hydroxamic acid derivatives have reported the inhibition of the phosphoinositide 3-kinase mediated signaling pathway. mdpi.com The mechanism of these inhibitors often involves interaction with the ATP-binding pocket of the PI3K enzyme, thereby blocking its catalytic activity and downstream signaling.

Cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, are central to regulating the cell cycle's progression from the G1 (growth) to the S (DNA synthesis) phase. researchgate.net Inhibiting CDK4 is a therapeutic strategy to halt uncontrolled cancer cell proliferation. nih.gov

Quinazolinone derivatives have emerged as a promising class of CDK4 inhibitors. nih.gov A study involving a quinazolinone library, designed using ligand-based virtual screening, identified a compound named Cink4T as a potent dual inhibitor of both CDK4 and tubulin polymerization. nih.gov This compound demonstrated high selectivity for CDK4, with a sub-micromolar IC50 value, while showing significantly less activity against other CDKs like CDK1, CDK2, and CDK6. nih.gov The inhibitory action of Cink4T on CDK4 blocks cancer cells in the G0/G1 phase of the cell cycle. nih.gov

Other research on pyrazolo-[1,5-c]quinazolinone derivatives also suggests that this scaffold can be used to develop novel CDK inhibitors, with molecular modeling studies indicating that these compounds may target CDKs to achieve their antitumor effects. nih.gov

| Compound | Target Enzyme | Inhibitory Activity (IC50) |

| Cink4T | CDK4 | 0.47 µM |

| Cink4T | CDK1, CDK2, CDK6, CDK9 | >50 µM |

The quinazolinone scaffold has demonstrated inhibitory activity against a range of other protein kinases critical to cancer progression.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth. nih.gov Inhibition of this kinase is a well-established anticancer strategy. nih.govnih.gov A series of 5-anilinoquinazoline-8-nitro derivatives were synthesized and evaluated as VEGFR-2 kinase inhibitors. nih.gov These compounds, featuring a 1,3-disubstituted urea (B33335) moiety, proved to be effective inhibitors with IC50 values in the submicromolar range. Molecular docking studies confirmed that these molecules interact with key residues in the VEGFR-2 active site. nih.gov

Fibroblast Growth Factor Receptor 1 (FGFR-1): FGFRs are a family of tyrosine kinases involved in cell proliferation, differentiation, and angiogenesis. Several multi-targeted kinase inhibitors that act on FGFRs also possess a quinazoline or related heterocyclic core, demonstrating the scaffold's versatility. adooq.com

B-Raf (BRAF): The BRAF kinase is a component of the MAPK/ERK signaling pathway, and its mutations are common in various cancers. As mentioned previously, a series of hybrid compounds containing a quinazolin-4-one nucleus were developed as dual inhibitors of both EGFR and BRAFV600E, showing significant antiproliferative activity. mdpi.com

Mechanism of Action on Other Enzymatic Targets

α-Glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into absorbable monosaccharides like glucose. Inhibiting this enzyme can delay carbohydrate digestion and absorption, thereby controlling postprandial hyperglycemia, which is a key goal in managing type 2 diabetes.

Enzyme inhibitors can function through different mechanisms, primarily categorized as competitive or non-competitive. khanacademy.org

Competitive Inhibition: The inhibitor molecule structurally resembles the substrate and competes for the same active site on the enzyme. This type of inhibition can be overcome by increasing the substrate concentration. khanacademy.org

Non-Competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding alters the enzyme's conformation, reducing its catalytic efficiency regardless of the substrate concentration. khanacademy.org

Studies on quinazolinone derivatives have identified them as potent inhibitors of α-glucosidase. nih.gov An analysis of several synthesized quinazolinone compounds revealed that their inhibitory mechanism is reversible and non-competitive . nih.gov This was determined through spectroscopic methods and enzyme kinetics. The binding of these quinazolinone derivatives to an allosteric site on α-glucosidase leads to a static quenching of the enzyme's intrinsic fluorescence, indicating the formation of a stable inhibitor-enzyme complex. nih.gov The forces driving this interaction can include hydrogen bonds, as well as electrostatic and hydrophobic forces. nih.gov Molecular docking simulations further support these findings, showing the inhibitors binding to a site distinct from the catalytic center. nih.gov

| Quinazolinone Derivative | Target Enzyme | IC50 Value | Inhibition Mechanism |

| 2-(4-chlorophenyl)-quinazolin-4(3H)-one (CQ) | α-Glucosidase | 12.5 ± 0.1 µM | Non-competitive |

| 2-(4-bromophenyl)-quinazolin-4(3H)-one (BQ) | α-Glucosidase | 15.6 ± 0.2 µM | Non-competitive |

Topoisomerase I (Top1) Inhibition

There is no publicly available scientific research or data detailing the mechanisms of Topoisomerase I (Top1) inhibition by 5-nitro-1H-quinazolin-4-one. Studies on other nitrated heterocyclic compounds, such as nitrated indenoisoquinolines, have suggested that the presence of a nitro group can be important for Top1 inhibition. However, these findings are related to different molecular scaffolds and cannot be directly extrapolated to this compound.

Cellular Pathway Modulation (e.g., NF-κB, PI3K/Akt/mTOR)

There is a lack of specific research on the modulation of cellular pathways, such as NF-κB and PI3K/Akt/mTOR, by this compound. Various other quinazoline derivatives have been shown to modulate these critical signaling cascades. For instance, certain dimorpholinoquinazoline-based compounds have been synthesized and studied as potential inhibitors of the PI3K/Akt/mTOR pathway. nih.gov Similarly, other derivatives of quinazoline have been developed as inhibitors of the NF-κB pathway. nih.gov Without direct experimental evidence, the effect of the 5-nitro substitution on these activities for 1H-quinazolin-4-one remains uncharacterized.

Chemical Biology Applications of Quinazolinone Scaffolds As Research Probes

Development of Fluorescent Probes based on Quinazolinone

The inherent structural features of the quinazolinone ring system make it an excellent platform for the design of fluorescent probes. rsc.orgnih.gov By conjugating the quinazolinone core with various fluorophores or introducing specific functional groups, researchers have developed a range of probes for detecting and imaging biological molecules and processes. nih.gov These probes often exhibit desirable characteristics such as high sensitivity, selectivity, and good photostability. A notable example includes the development of 2-(2′-nitrophenyl)-4(3H)-quinazolinone (NPQ), a "turn-on" fluorescent probe designed for the detection of carbon monoxide (CO). The probe's fluorescence is initially quenched by the electron-withdrawing nitro group. Upon reaction with CO, the nitro group is reduced to an amino group, leading to a significant enhancement in fluorescence intensity due to an intramolecular charge transfer (ICT) process.

A key design principle for developing environmentally sensitive probes from quinazolinone scaffolds involves harnessing the phenomenon of intramolecular charge transfer (ICT). Probes designed with an electron-donating group and an electron-accepting group on the quinazolinone core can exhibit fluorescence properties that are highly sensitive to the polarity of their microenvironment. In polar solvents, the charge-transfer state is stabilized, often resulting in a red shift (a shift to a longer wavelength) in the emission spectrum. This solvatochromic fluorescence makes them excellent reporters for changes in local environments, such as binding to a hydrophobic pocket in a protein or partitioning into a lipid droplet.

Furthermore, quinazolinone derivatives can be designed to be sensitive to viscosity. By incorporating molecular rotors—parts of the molecule that can rotate freely—the fluorescence can be quenched in low-viscosity environments due to energy dissipation through this rotation. In viscous environments, the rotation is restricted, leading to a significant enhancement in fluorescence. This principle has been applied to create probes that can monitor viscosity changes within specific cellular organelles, such as lysosomes. rsc.org

The Excited-State Intramolecular Proton Transfer (ESIPT) mechanism is a powerful photophysical process utilized in the design of advanced fluorescent probes. dntb.gov.ua ESIPT involves the transfer of a proton between a donor and an acceptor group within the same molecule when it is in an electronically excited state. This process leads to the formation of a photo-tautomer that has a different electronic structure and, consequently, a distinct fluorescence emission profile.